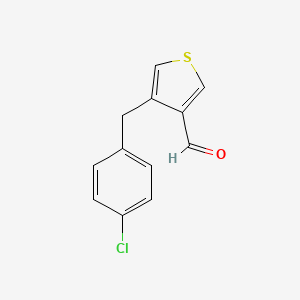

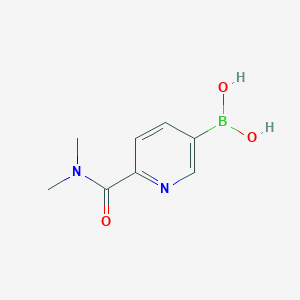

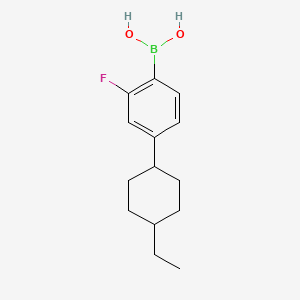

![molecular formula C7H13N3 B3197830 甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺 CAS No. 1007459-61-1](/img/structure/B3197830.png)

甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺

描述

Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine (MMPE) is an organic compound belonging to the class of compounds known as pyrazolamines. It is a colourless liquid with a pungent odour and is soluble in water and ethanol. MMPE has a wide range of applications in both pharmaceuticals and laboratory experiments. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, and is also used as a reagent in the manufacture of other organic compounds. In addition, MMPE has been used in research studies as a model compound for understanding the mechanism of action of different drugs.

科学研究应用

合成与表征

- 甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺及其衍生物已使用各种光谱方法合成和表征。这些化合物对乳腺癌和微生物表现出潜在的生物活性。优化结构的几何参数与从 X 射线结构获得的实验数据一致 (Titi 等,2020)。

抗肿瘤和抗菌活性

- 某些吡唑衍生物,包括甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺,已针对其对肿瘤细胞系的细胞毒性特性进行了评估,表现出显着的活性。细胞毒活性很大程度上取决于与氨基氮和吡唑环相连的取代基 (Kodadi 等,2007)。

药理活性

- 一系列 1-芳基吡唑,与甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺密切相关,已被报道为有效的 σ(1) 受体拮抗剂。吡唑取代基的性质对活性至关重要,并且碱性胺对于受体药效团是必需的 (Díaz 等,2012)。

化学性质和用途

- 甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺衍生物已被用作各种化学反应中的前体,包括小麦和大麦中的化学杂交剂的合成 (Beck 等,1988)。

催化

- 吡唑基化合物,包括甲基[1-(1-甲基-1H-吡唑-4-基)乙基]胺衍生物,已被用作 CO2 和环己烯氧化物共聚的催化剂。这些催化剂在无溶剂条件下具有活性,不需要助催化剂 (Matiwane 等,2020)。

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .

Pharmacokinetics

The compound is likely to be well-absorbed due to its small size and polar nature . Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and neuroprotective effects .

Action Environment

The action, efficacy, and stability of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

属性

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8-2)7-4-9-10(3)5-7/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDNTYSILYMRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

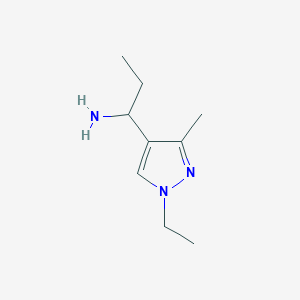

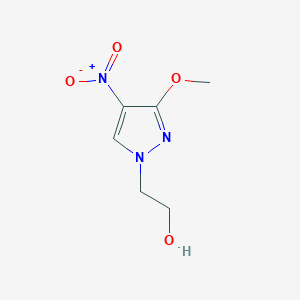

![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)

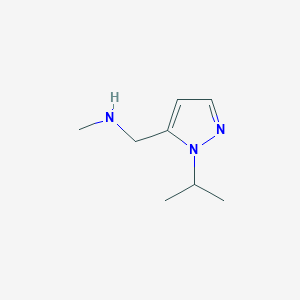

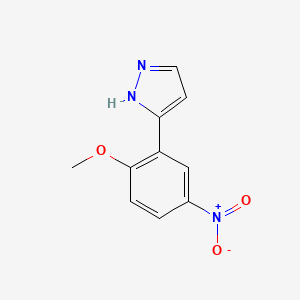

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

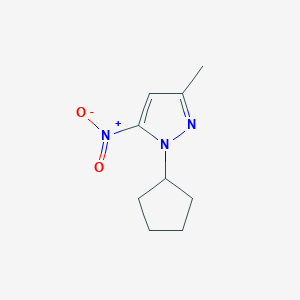

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B3197797.png)

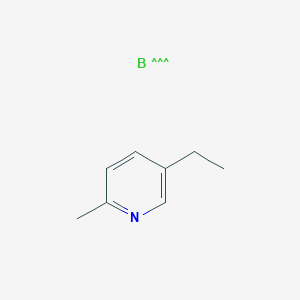

![5,8-Dibromopyrido[3,4-b]pyrazine](/img/structure/B3197802.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)